

Spectroscopic Profile of 2-Chloroacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroacetophenone

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Chloroacetophenone** (α -chloroacetophenone), a key intermediate in organic synthesis and a compound of interest in various chemical studies. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **2-Chloroacetophenone**.

Table 1: ^1H NMR Spectroscopic Data for 2-Chloroacetophenone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.95	Multiplet	2H	Ar-H (ortho)
~7.65	Multiplet	1H	Ar-H (para)
~7.50	Multiplet	2H	Ar-H (meta)
~4.75	Singlet	2H	$-\text{CH}_2\text{Cl}$

Solvent: CDCl_3 . Instrument: Varian A-60 (60 MHz) or equivalent.

Table 2: ^{13}C NMR Spectroscopic Data for 2-Chloroacetophenone

Chemical Shift (δ) ppm	Assignment
~191.0	$\text{C}=\text{O}$ (Ketone)
~134.5	Ar-C (para)
~133.8	Ar-C (ipso)
~129.0	Ar-C (meta)
~128.8	Ar-C (ortho)
~45.5	$-\text{CH}_2\text{Cl}$

Solvent: Chloroform-d (CDCl_3). Instrument: Varian HA-100/Digilab FT-NMR-3 or equivalent.

Table 3: Key IR Absorption Bands for 2-Chloroacetophenone

Wavenumber (cm^{-1})	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~1690	Strong	$\text{C}=\text{O}$ (Ketone) stretch
~1595, ~1450	Medium-Strong	Aromatic C=C stretch
~1270	Strong	$\text{C}-\text{C}(\text{=O})-\text{C}$ stretch
~760, ~690	Strong	C-H out-of-plane bend
~720	Strong	C-Cl stretch

Sample Preparation: Neat (liquid film) or as a solution in a suitable solvent (e.g., CCl_4).

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for 2-Chloroacetophenone

m/z	Relative Intensity (%)	Assignment
154	~20	[M] ⁺ (Molecular ion, ³⁵ Cl)
156	~6	[M+2] ⁺ (Isotope peak, ³⁷ Cl)
105	100	[C ₆ H ₅ CO] ⁺ (Benzoyl cation) - Base Peak
77	~30	[C ₆ H ₅] ⁺ (Phenyl cation)
51	~15	[C ₄ H ₃] ⁺

The molecular weight of **2-Chloroacetophenone** is 154.59 g/mol .[\[1\]](#)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A small amount of **2-Chloroacetophenone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[\[2\]](#) Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[\[3\]](#)
- Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., Bruker, Varian) operating at a specific frequency for protons (e.g., 300, 400, or 500 MHz).
- ¹H NMR Acquisition: The proton NMR spectrum is acquired by irradiating the sample with a short radiofrequency pulse and recording the resulting free induction decay (FID). The FID is then Fourier transformed to produce the frequency-domain spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of ^{13}C .
- Data Processing: The raw data is processed by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the ^1H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[\[4\]](#)

Methodology:

- Sample Preparation: For a liquid sample like **2-Chloroacetophenone**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a solvent with minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl_4) can be prepared and placed in a liquid sample cell. [\[4\]](#) For solid samples, a KBr pellet or a Nujol mull can be prepared.
- Instrumentation: The sample is placed in the sample compartment of a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation. An interferogram is generated, which is then Fourier transformed to produce the IR spectrum. A background spectrum (of the salt plates or solvent) is typically recorded and subtracted from the sample spectrum.
- Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber (cm^{-1}). The characteristic absorption bands are identified and assigned to specific functional groups and bond vibrations.[\[5\]](#)

Mass Spectrometry (MS)

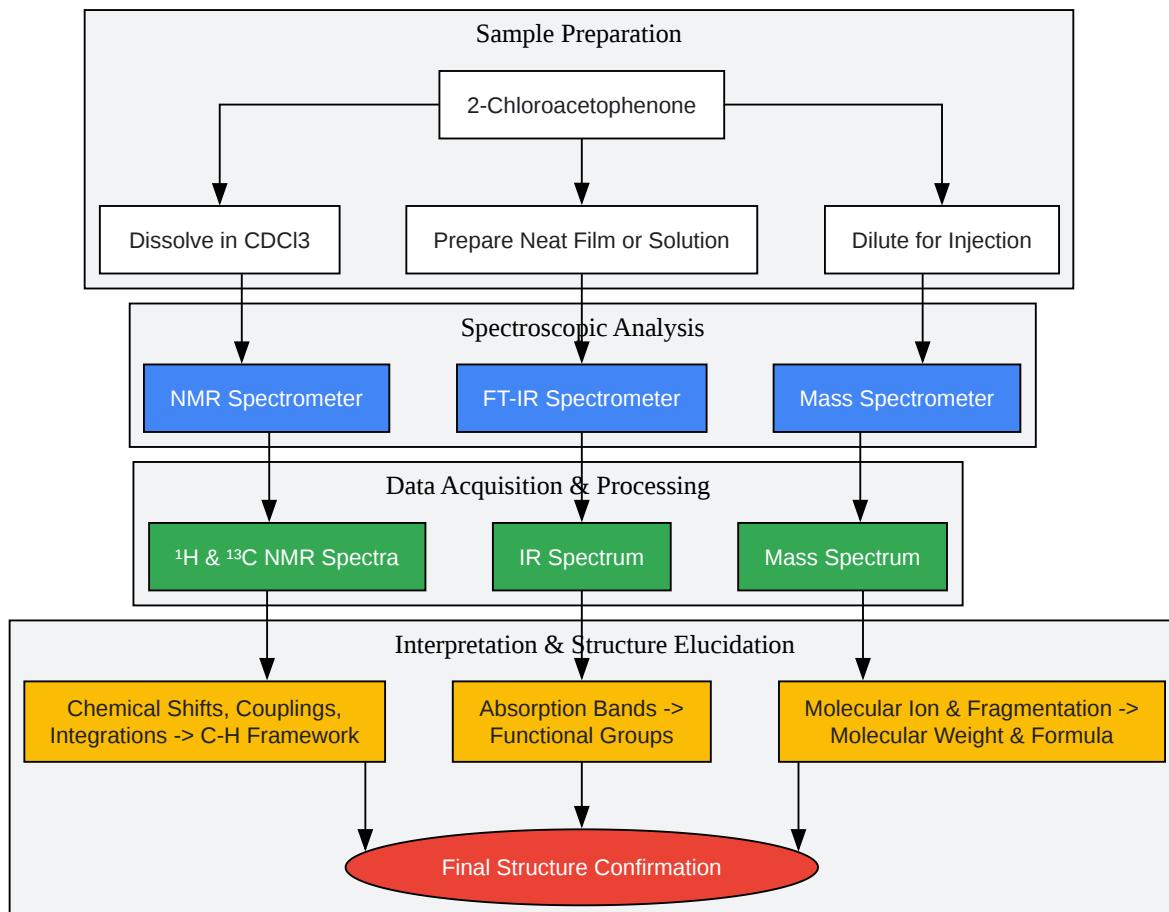
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[\[6\]](#)

Methodology:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[\[7\]](#)
- **Ionization:** The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ($[M]^+$).[\[7\]](#) This high-energy process often leads to fragmentation of the molecular ion.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[\[8\]](#)
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Chloroacetophenone**.

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Caption: Workflow for Spectroscopic Analysis of **2-Chloroacetophenone**.

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